![molecular formula C21H27N3O3S B4740752 4-[(ethylsulfonyl)(methyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4740752.png)
4-[(ethylsulfonyl)(methyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide
Übersicht
Beschreibung
4-[(ethylsulfonyl)(methyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide is a chemical compound that is often referred to as EMB-001. It is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment.
Wissenschaftliche Forschungsanwendungen
EMB-001 has been shown to have potent anti-cancer activity in vitro and in vivo. It has been tested in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In animal models, EMB-001 has demonstrated significant tumor growth inhibition and increased survival rates. It has also been shown to have synergistic effects when used in combination with other anti-cancer agents.
Wirkmechanismus
The mechanism of action of EMB-001 is not fully understood, but it is believed to act as a selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by EMB-001 leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
EMB-001 has been shown to have a range of biochemical and physiological effects. In cancer cells, it leads to decreased cell proliferation and increased apoptosis. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. In addition, EMB-001 has been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using EMB-001 in lab experiments is its potent anti-cancer activity. It has been shown to be effective in a variety of cancer cell lines and animal models. In addition, it has been shown to have synergistic effects when used in combination with other anti-cancer agents. However, there are also some limitations to using EMB-001 in lab experiments. It is a relatively new compound, and its safety and toxicity profile have not been fully established. In addition, it is a small molecule inhibitor, which may limit its effectiveness in certain types of cancer.
Zukünftige Richtungen
There are several future directions for research on EMB-001. One area of focus is the development of more potent and selective CK2 inhibitors. Another area of interest is the use of EMB-001 in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. In addition, there is ongoing research into the safety and toxicity profile of EMB-001, which will be important for its eventual use in human clinical trials. Finally, there is interest in exploring the potential use of EMB-001 in other diseases, such as inflammatory disorders or viral infections.
Conclusion:
In conclusion, EMB-001 is a small molecule inhibitor that has shown potent anti-cancer activity in vitro and in vivo. Its mechanism of action involves selective inhibition of the protein kinase CK2, which leads to decreased cell proliferation and increased apoptosis in cancer cells. While there are some limitations to using EMB-001 in lab experiments, its potential as a cancer therapeutic is promising. Ongoing research into the safety and efficacy of EMB-001, as well as its potential use in combination with other anti-cancer agents, will be important for its eventual use in human clinical trials.
Eigenschaften
IUPAC Name |
4-[ethylsulfonyl(methyl)amino]-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-3-28(26,27)23(2)19-12-8-18(9-13-19)21(25)22-16-17-6-10-20(11-7-17)24-14-4-5-15-24/h6-13H,3-5,14-16H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBFSHGCGRTOAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(ethylsulfonyl)(methyl)amino]-N-[4-(pyrrolidin-1-yl)benzyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.